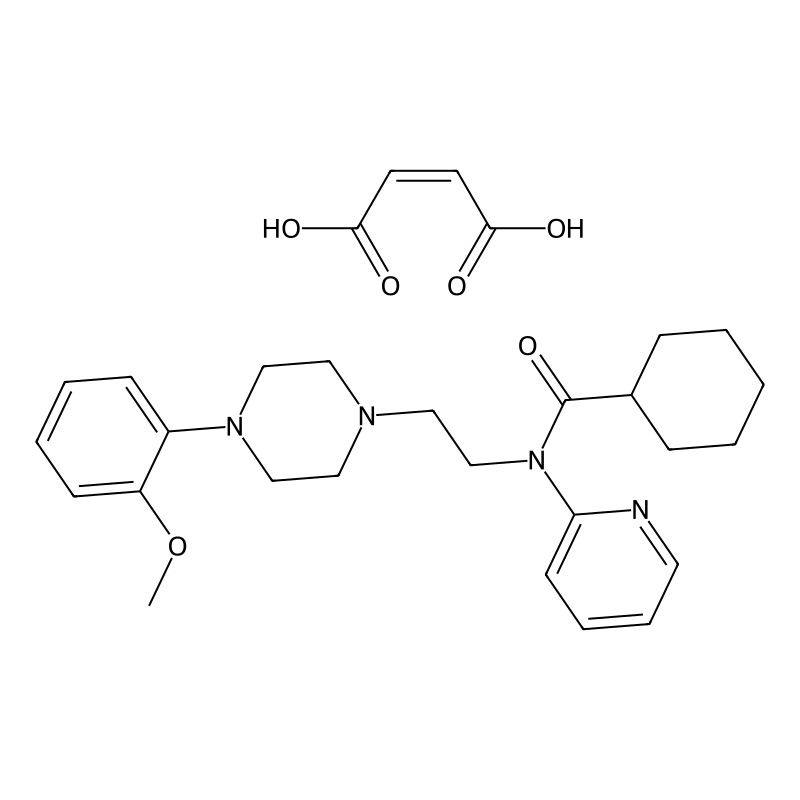

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in Behavioral Studies

- Understanding the Regulation of Behavior: WAY-100635 maleate salt has been used to study the role of serotonin in the behavior of various animal models. For example, researchers investigated if the cleaning behavior of the cleaner wrasse fish is regulated by serotonin activity by administering the compound and observing changes in their behavior [].

- Investigating the Effects of Drugs: The antagonist properties of WAY-100635 maleate salt have been employed to explore the interaction between different drugs and the 5-HT1A receptor. For instance, researchers studied how the compound 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, affects social behavior in rats by blocking its action on the 5-HT1A receptor with WAY-100635 maleate salt [].

Applications in Neuroscience Research

- Studying Serotonin Signaling: WAY-100635 maleate salt is a valuable tool for researchers to understand the role of serotonin signaling in various brain functions. For example, scientists used the compound to investigate the involvement of serotonin during the metamorphosis of ascidian larvae, a type of marine invertebrate [].

- Developing Radioligands: The high affinity and selectivity of WAY-100635 maleate salt for the 5-HT1A receptor make it a useful starting point for developing radioligands, which are molecules used to visualize and quantify the receptor in the brain using imaging techniques [].

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is a complex organic compound featuring multiple functional groups, including a butenedioic acid moiety and a piperazine derivative. Its structure suggests potential interactions with biological systems due to the presence of nitrogen-containing rings and various substituents that can influence its reactivity and biological activity.

WAY-100635 acts as a silent antagonist at 5-HT1A receptors. This means it binds to the receptor but doesn't activate it, preventing the natural neurotransmitter serotonin from exerting its effects []. This antagonist action disrupts the normal signaling pathways mediated by 5-HT1A receptors, which are involved in various functions like mood regulation, anxiety, and cognition [].

Additionally, WAY-100635 exhibits agonist activity at dopamine D4 receptors. Agonists mimic the effects of natural dopamine, potentially influencing reward processing, attention, and motor function. However, the functional consequences of D4 receptor activation by WAY-100635 require further investigation [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amine groups can react with carboxylic acids to form amides, which is relevant in its synthesis.

- Nucleophilic Substitution: The nitrogen atoms in the piperazine and pyridine rings can engage in nucleophilic substitution reactions, potentially facilitating further functionalization.

Enzymatic reactions within biological systems may also modify its structure, affecting its pharmacological properties

The compound's structure indicates potential biological activities, particularly in pharmacology. Compounds with similar structures often exhibit: In vitro studies are essential for elucidating the specific biological activities of this compound against various targets .

The synthesis of (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide can involve several steps:

- Formation of the Butenedioic Acid Derivative: This can be achieved through the reaction of maleic anhydride with suitable alcohols or amines.

- Piperazine Ring Construction: The piperazine ring can be synthesized from ethylene diamine and appropriate halides or by cyclization methods.

- Coupling Reaction: Finally, a coupling reaction between the butenedioic acid derivative and the piperazine derivative can yield the final product. This step may require activation of the carboxylic acid group (e.g., using coupling agents like DCC or EDC) to facilitate amide bond formation .

This compound has potential applications in various fields:

- Pharmaceuticals: As a candidate for antidepressant or anxiolytic medications due to its structural similarity to known active compounds.

- Research: As a tool compound for studying neurotransmitter systems and their modulation.

- Cosmetics: Potential use as an antioxidant agent in formulations aimed at reducing oxidative stress on the skin .

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas include:

- Receptor Binding Studies: Investigating how well the compound binds to specific receptors (e.g., serotonin or dopamine receptors) can provide insights into its therapeutic potential.

- Enzyme Inhibition Assays: Assessing whether the compound inhibits specific enzymes involved in metabolic pathways could reveal additional pharmacological effects .

These studies often employ techniques such as radiolabeled binding assays or high-throughput screening methods.

Several compounds share structural features with (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sertraline | Piperazine ring, aromatic substituents | Antidepressant |

| Fluoxetine | Similar amine structures, aromatic rings | Antidepressant |

| Risperidone | Piperidine ring, multiple aromatic systems | Antipsychotic |

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide lies in its specific combination of functional groups and structural motifs that may confer distinct pharmacological properties compared to other similar compounds. Its dual action potential as both an antidepressant and antioxidant makes it a compelling candidate for further study in drug development contexts .

One-pot carboxylation methodologies utilizing carbon-11 labeled carbon dioxide have emerged as transformative approaches for synthesizing complex piperazine-containing compounds like (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide [1]. The incorporation of [11C]carbon dioxide directly into carbamate-containing structures represents a significant advancement over traditional multi-step labeling protocols, offering enhanced radiochemical yields and operational simplicity [1].

The development of copper-catalyzed [11C]carboxylation reactions has proven particularly effective for piperazine derivatives [2]. Under optimized conditions employing copper iodide, potassium fluoride, potassium cryptand 2.2.2, and tetramethylethylenediamine in dimethylformamide, radiochemical yields approaching 99% have been achieved at temperatures of 80-100°C within 5-minute reaction windows [2]. These reactions demonstrate remarkable tolerance to functional groups commonly present in piperazine scaffolds, including methoxy substituents and pyridine rings [2].

Optimization Parameters for [11C]CO2 Carboxylation

Temperature optimization studies reveal that reaction efficiency is highly dependent on thermal conditions [2]. At 80°C, radiochemical yields of 99% are consistently obtained, while temperatures exceeding 110°C result in decreased yields due to rapid loss of radioactivity from the reaction mixture [2]. The optimal catalyst loading has been determined to be 0.3 micromoles of copper iodide with a 3:1 molar ratio of potassium fluoride-potassium cryptand 2.2.2 to copper [2].

| Parameter | Optimal Value | Radiochemical Yield |

|---|---|---|

| Temperature | 80°C | 99 ± 1% |

| Catalyst Loading | 0.3 μmol CuI | 99 ± 1% |

| Reaction Time | 5 minutes | 99 ± 1% |

| Solvent | Dimethylformamide | 99 ± 1% |

The reaction mechanism involves initial formation of a copper-organyl intermediate, followed by insertion of [11C]carbon dioxide and subsequent fluoride-mediated product formation [2]. Successful implementation requires careful control of carbon dioxide partial pressure and efficient trapping mechanisms to maximize radiochemical incorporation [3].

In-Loop Methodology Developments

Recent advances in "in-loop" [11C]carbon dioxide fixation have demonstrated significant improvements in synthesis efficiency [3]. This methodology utilizes modified high-performance liquid chromatography loops containing pre-loaded reactants, allowing for direct carbon dioxide incorporation at ambient temperature and pressure [3]. The technique eliminates the need for specialized high-pressure equipment while maintaining excellent radiochemical yields [4].

For piperazine-containing targets, the in-loop approach offers particular advantages in terms of reaction control and product isolation [4]. Radiochemical yields of 54-81% have been reported for related structures, with reaction times typically ranging from 5-10 minutes [4]. The methodology demonstrates exceptional tolerance to moisture and oxygen, making it suitable for routine clinical production [4].

Microwave-Assisted Piperazine Ring Formation

Microwave-assisted synthesis has revolutionized the formation of piperazine rings in complex molecular architectures, offering dramatic reductions in reaction times and improved yields compared to conventional thermal methods [5]. For the synthesis of substituted piperazine derivatives containing methoxyphenyl and pyridine functionalities, microwave irradiation provides unique advantages in terms of reaction efficiency and selectivity [6].

Temperature and Power Optimization

Systematic optimization studies have established optimal microwave conditions for piperazine ring formation [7]. At 200°C with 300 watts of microwave power, reaction times of 5 minutes yield products in 89% efficiency when water is employed as the solvent [7]. The use of dimethylformamide as an alternative solvent provides yields of 61% under identical conditions, demonstrating the critical importance of solvent selection [7].

| Solvent | Temperature (°C) | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Water | 200 | 300 | 5 | 89 |

| Dimethylformamide | 200 | 300 | 5 | 61 |

| Toluene | 200 | 300 | 5 | <10 |

| Xylene | 200 | 300 | 5 | <10 |

The superiority of aqueous conditions for piperazine cyclization reactions is attributed to enhanced polar transition state stabilization and improved mass transfer characteristics under microwave irradiation [7]. However, reactions conducted in water require careful pressure monitoring due to carbon dioxide generation during cyclization processes [7].

Microwave Power Intensity Effects

Optimization of microwave power intensity reveals significant impacts on reaction outcomes [8]. Studies employing power levels of 160, 350, and 500 watts demonstrate that moderate power settings (350 watts) provide optimal balance between reaction rate and product quality [8]. Higher power levels can lead to localized overheating and decreased selectivity, while insufficient power results in incomplete conversions [8].

The pulse heating approach, utilizing 30-second increments of microwave irradiation, has proven particularly effective for temperature-sensitive piperazine derivatives [8]. This methodology prevents thermal decomposition while maintaining efficient energy transfer to the reaction mixture [8]. Progress monitoring via thin-layer chromatography after each pulse allows for precise reaction control [8].

Flow Reactor Implementations

Advanced microwave-assisted synthesis employs continuous flow reactor configurations for enhanced scalability and process control [6]. These systems utilize catalytic beds containing supported metal catalysts positioned within the microwave field [6]. The flow approach offers advantages in terms of heat dissipation, reaction monitoring, and product isolation [6].

For piperazine synthesis, flow reactors operating at temperatures of 50-80°C with residence times of 10-30 minutes provide excellent yields while minimizing byproduct formation [6]. The method is particularly well-suited for incorporating sensitive functional groups such as methoxy and pyridine substituents that may be susceptible to thermal degradation [6].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a paradigm shift in the preparation of complex piperazine derivatives, offering environmentally sustainable pathways that eliminate organic solvents while often providing superior reaction outcomes [9]. Ball milling techniques have demonstrated exceptional efficacy for constructing piperazine scaffolds, including those bearing methoxyphenyl and pyridine substituents [10].

Ball Milling Parameter Optimization

Systematic investigation of ball milling parameters reveals critical dependencies on rotation frequency, milling ball diameter, and reaction time [11]. For piperazine-containing targets, optimal conditions involve rotation frequencies of 27.5-30 hertz, which provide sigmoidal reaction kinetics and excellent reproducibility [11]. Lower frequencies (20-22.5 hertz) result in linear reaction profiles but reduced overall conversion efficiency [11].

| Frequency (Hz) | Reaction Profile | Reproducibility | Conversion (%) |

|---|---|---|---|

| 20-22.5 | Linear | High | 65-75 |

| 25 | Erratic | Poor | Variable |

| 27.5-30 | Sigmoidal | Excellent | 85-95 |

The selection of milling ball diameter significantly influences reaction outcomes, with smaller diameter balls (3.2-6.3 millimeters) providing higher yields within shorter reaction times [12]. Ball loading factors of approximately 30% of total vessel volume optimize energy transfer while preventing excessive mechanical stress that could lead to product degradation [12].

Solvent-Assisted Mechanochemical Approaches

While traditional mechanochemical synthesis operates under completely solvent-free conditions, the addition of small quantities of protic solvents can dramatically enhance reaction efficiency for piperazine formation [10]. Ethanol has emerged as the optimal solvent additive, providing complete cocrystal formation after 10-30 minutes of grinding at laboratory scale [10].

Comparative studies demonstrate that dry grinding results in incomplete piperazine ring formation, while water addition leads to undesired hydrate formation [10]. The use of ethanol-water mixtures provides intermediate results, but pure ethanol consistently delivers the highest purity products [10]. Scale-up to 300-gram batches requires reaction times of 30-60 minutes using planetary ball mills [10].

Temperature Control in Mechanochemical Synthesis

Temperature management during ball milling operations is crucial for maintaining product integrity and reaction selectivity [11]. Milling frequencies above 25 hertz generate internal temperatures up to 45°C, representing increases of 19°C above ambient conditions [11]. While these temperature elevations are generally acceptable, they can influence reaction kinetics and must be considered in optimization protocols [11].

The relationship between milling frequency and temperature appears linear within the operational range, allowing for predictive temperature control [11]. For temperature-sensitive piperazine derivatives, intermittent milling protocols with cooling periods can maintain optimal thermal conditions while preserving mechanochemical activation benefits [11].

Purification Challenges in Radiolabeled Analog Production

The purification of radiolabeled piperazine analogs presents unique challenges that extend beyond conventional synthetic chemistry considerations [13]. Maintaining high molar activity while achieving adequate radiochemical purity requires specialized protocols that address both chemical and radiochemical stability concerns [13].

High-Performance Liquid Chromatography Method Development

Reversed-phase high-performance liquid chromatography represents the gold standard for radiolabeled piperazine purification [14]. Method development for compounds containing methoxyphenyl and pyridine functionalities requires careful optimization of mobile phase composition, column selection, and detection parameters [14]. Isocratic elution systems using acetonitrile-phosphoric acid mixtures have proven particularly effective [14].

| Parameter | Optimal Condition | Performance Metric |

|---|---|---|

| Column | C18 Prodigy 5μm (250×4.6mm) | Resolution >2.0 |

| Mobile Phase | 35.6% Acetonitrile/64.4% 20mM H3PO4 | Retention time 12-15 min |

| Flow Rate | 1.80 mL/min | Peak symmetry >0.8 |

| Detection | UV 275nm + Scintillation | Sensitivity <1 nmol/mL |

Method validation studies demonstrate linearity across concentration ranges of 0.3-15.0 nanomoles per milliliter, with accuracy and precision meeting pharmaceutical guidelines [14]. Radiochemical purity specifications typically require >95% at expiration time, with successful methods consistently achieving 96.25 ± 1.25% purity [14].

Low-Temperature Purification Strategies

Thermally labile piperazine derivatives require specialized low-temperature purification protocols to prevent degradation during isolation [15]. Column compartments, autosamplers, and fraction collectors must be maintained at 5-10°C throughout the purification process [15]. These conditions sacrifice some chromatographic performance but are essential for maintaining product integrity [15].

Drying procedures for aqueous fractions present particular challenges, as conventional rotary evaporation can cause thermal decomposition [15]. Lyophilization attempts often prove unsuccessful for piperazine-containing compounds [15]. Alternative approaches utilize rotary evaporation at reduced pressure (5 millibar) with water bath temperatures maintained at 6°C, employing acetonitrile addition to establish azeotropic mixtures that facilitate water removal [15].

Molar Activity Optimization

Achieving high molar activity in carbon-11 labeled piperazine derivatives requires elimination of potential carbon-12 contamination sources [13]. Technical parameters including target gas quality, reagent purity, and tubing materials all contribute to the overall carbon load [13]. Interlaboratory and interoperator factors such as maintenance intervals and module handling procedures significantly impact final molar activity [13].

Contamination analysis reveals that over 450 synthesis cycles, diverse carbon-12 sources can systematically reduce molar activity [13]. Regular monitoring of cyclotron target gases, methylation reagent purity, and synthesis module carbon burden allows for proactive maintenance scheduling [13]. Typical molar activities for piperazine derivatives range from 0.51-1.03 millicuries per nanomole, depending on synthesis timing and contamination control measures [13].

Alternative Purification Approaches

For coordination complexes and metal-containing piperazine derivatives, traditional silica gel chromatography often results in compound decomposition [16]. Two-dimensional thin-layer chromatography studies confirm that these compounds decompose upon silica contact [16]. Reverse-phase carbon-18 flash columns provide superior stability for metal complexes with bulky ligands, though these require significant solubility in methanol or acetonitrile [16].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types